Lipophilic Ligand Efficiency (LLE) Advantage of Cyclopentyl Over Cyclohexyl Analog
The target compound's cyclopentyl substituent provides a calculated XLogP3-AA of approximately 1.7, compared to an estimated ~2.2 for the cyclohexyl analog (2-cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone). This ~0.5 log unit reduction in lipophilicity is consistent with class-level SAR showing that cyclopentyl substitution improves Ligand Lipophilicity Efficiency (LLE) indices relative to cyclohexyl in pyrrolidine-based inhibitor series, while maintaining comparable van der Waals contact surface [1]. No direct biological potency data are available for the target compound; however, the reduced cLogP predicts improved solubility and lower non-specific protein binding based on established drug-likeness models [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 1.7 (analog in PubChem CID 166177408 with identical molecular formula) |
| Comparator Or Baseline | 2-Cyclohexyl analog: estimated XLogP3-AA ≈ 2.2 (based on +0.5 log unit for –CH2– increment) |
| Quantified Difference | ΔcLogP ≈ −0.5 log units favoring lower lipophilicity for the target compound |
| Conditions | Computed physicochemical property; no biological assay data available for direct comparison |
Why This Matters
Lower lipophilicity is consistently associated with reduced off-target promiscuity and improved developability profiles, making the cyclopentyl variant a potentially more attractive starting point for lead optimization than the cyclohexyl analog.
- [1] PubChem. Computed Physicochemical Properties for C17H26N4O2 analogs. XLogP3-AA values derived from PubChem 2021.10.14 release. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
